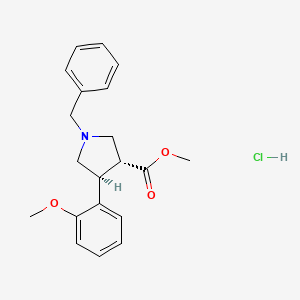

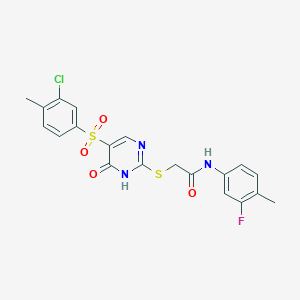

Trans-methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in several of the provided papers. For instance, a chiral auxiliary derived from a pyrrolidine moiety is used for asymmetric acylation, which is a key step in the synthesis of complex molecules with high stereoselectivity . Another paper describes a concise synthesis of a very late antigen-4 (VLA-4) antagonist, which involves a reductive etherification step using a pyrrolidine derivative as a key intermediate . A novel synthetic approach to a similar VLA-4 antagonist also employs a pyrrolidine derivative, highlighting the importance of this moiety in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity. One paper provides a conformational and Natural Bond Orbital (NBO) analysis of cis and trans isomers of a methyl-1-(4-hydroxy-3-methoxyphenyl)pyrrolidine derivative, which includes theoretical calculations to understand the electronic effects influencing NMR chemical shifts . Another study reports on the structure of a pyrrolidine derivative with a twisted tetra-substituted ring, which features an N-bound ethylcarboxylate and a C-bound 4-methoxyphenyl group .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives is influenced by their structure and substituents. The asymmetric acylation and stereoselective reduction described in one paper demonstrate the reactivity of the pyrrolidine moiety in the presence of a chiral auxiliary. The reductive etherification used in the synthesis of a VLA-4 antagonist and the basic etherification and iodine-mediated cyclization in another synthetic approach are examples of chemical reactions involving pyrrolidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are determined by their molecular structure. The conformational analysis and NBO analysis provide insights into the electronic properties of the isomers, which can affect their physical properties such as solubility and boiling point . The twisted structure of the pyrrolidine ring in another compound suggests potential steric effects that could influence its reactivity and physical properties .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have explored various synthesis methods and chemical reactions involving pyrrolidine derivatives, which are structurally related to Trans-methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride. For instance, the synthesis of new tetrahydroisoquinolinones incorporating pharmacophoric substituents demonstrates the potential of pyrrolidine derivatives in drug design and synthesis (Kandinska, Kozekov, & Palamareva, 2006). Additionally, the reaction of methyl pyrrole-2-carboxylate with epoxides to yield various carboxylic acids underlines the chemical versatility and potential applications in synthesizing complex molecules (Irwin & Wheeler, 1972).

Pharmacological Profiles

The pharmacological profile of pyrrolidine derivatives has been a subject of interest in medicinal chemistry. For example, the reaction between specific pyrrolidine hydrochlorides and methyl 2-methoxyglicolate led to compounds that were further modified to study their analgesic, antiinflammatory, and neuropsychobehavioural effects, indicating the potential of these derivatives in developing new therapeutic agents (Massa et al., 1989).

Asymmetric Synthesis and Chiral Auxiliaries

Pyrrolidine derivatives have also been employed as chiral auxiliaries in asymmetric synthesis, providing a pathway to obtain enantiomerically pure compounds. This application is crucial in the synthesis of drugs and other active molecules, where the stereochemistry can significantly affect the biological activity (Ito, Katsuki, & Yamaguchi, 1984).

Crystal Structure Determination

The determination of crystal structures of pyrrolidine derivatives using synchrotron X-ray powder diffraction data showcases the importance of these compounds in understanding molecular interactions and stability, which is vital for the development of new materials and pharmaceuticals (Silva et al., 2012).

Novel Methodologies in Organic Synthesis

Research has led to the development of novel methodologies utilizing pyrrolidine derivatives for synthesizing a wide array of structurally diverse and complex molecules. This includes the use of specific pyrrolidine derivatives in reactions that enable the construction of carbapenams, highlighting the versatility and utility of these compounds in organic synthesis (Herdewijn, Claes, & Vanderhaeghe, 1982).

Direcciones Futuras

The future directions in the research and development of this compound could involve exploring its potential applications in drug development, particularly in the field of neuropharmacology. Further studies could also focus on synthesizing new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3.ClH/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15;/h3-11,17-18H,12-14H2,1-2H3;1H/t17-,18+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKHDFQFXLSYOR-URBRKQAFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)OC)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl}quinolin-8-ol](/img/structure/B2530666.png)

![(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone](/img/structure/B2530670.png)

![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)